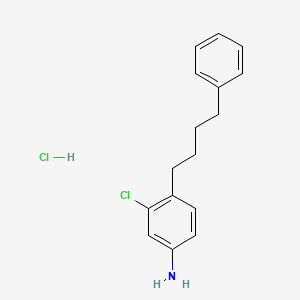
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom and a phenylbutyl group, making it a unique derivative of aniline. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-phenylbutyl)aniline typically involves several steps:
Nitration of Benzene: The initial step often involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline.
Chlorination: The aniline is chlorinated to introduce the chlorine atom at the desired position.
Alkylation: The final step involves the alkylation of the chlorinated aniline with a phenylbutyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
化学反応の分析
Types of Reactions
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutyl group can enhance lipophilicity, allowing the compound to interact more effectively with hydrophobic sites in proteins or cell membranes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Chloroaniline: A simpler derivative with only a chlorine substituent.
4-Phenylbutylaniline: Lacks the chlorine atom but has the phenylbutyl group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
- The combination of a chlorine atom and a phenylbutyl group makes 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other aniline derivatives.
特性
CAS番号 |
15866-75-8 |
|---|---|
分子式 |
C16H19Cl2N |
分子量 |
296.2 g/mol |
IUPAC名 |
3-chloro-4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-16-12-15(18)11-10-14(16)9-5-4-8-13-6-2-1-3-7-13;/h1-3,6-7,10-12H,4-5,8-9,18H2;1H |
InChIキー |
PZWVDYBVINJVOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCC2=C(C=C(C=C2)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















